Superior Selectivity for Serotonin over Norepinephrine Reuptake Compared to Fluvoxamine, Fluoxetine, and Chlorimipramine
Sertraline exhibits greater selectivity for inhibiting serotonin (5-HT) uptake relative to norepinephrine (NE) uptake when compared directly to fluvoxamine, zimelidine, norzimelidine, fluoxetine, and chlorimipramine [1]. This higher 5-HT/NE selectivity ratio is a key pharmacodynamic differentiator, indicating a more focused serotonergic action. Sertraline's binding affinity for the serotonin transporter (SERT) is Ki=2.8 nM, and it demonstrates this enhanced selectivity profile in vitro .
| Evidence Dimension | Selectivity for 5-HT uptake inhibition relative to NE uptake inhibition |
|---|---|
| Target Compound Data | Higher selectivity ratio than comparators |
| Comparator Or Baseline | Fluvoxamine, zimelidine, norzimelidine, fluoxetine, chlorimipramine |
| Quantified Difference | Sertraline > comparators (qualitative rank order) |
| Conditions | In vitro radioligand binding assays for monoamine transporters |
Why This Matters
Greater selectivity for serotonin over norepinephrine reuptake is associated with a more favorable side effect profile and reduced cardiovascular effects, which is a critical consideration for clinical and research applications.
- [1] Biotool. Sertraline HCl (CAS 79559-97-0) Datasheet. Available at: http://www.biotool.com/datasheet/sertraline-hcl-S405303-DataSheet.html View Source
